molecular formula C22H23NO7 B1215656 noscapine

noscapine

Cat. No.: B1215656
M. Wt: 413.4 g/mol
InChI Key: AKNNEGZIBPJZJG-QNSVNVJESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-Dimethoxy-3-[(5R)-4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-isobenzofuran-1-one is a complex organic compound with a unique structure that includes methoxy groups, a dioxolo ring, and an isoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of noscapine involves multiple steps, starting from simpler organic molecules. The key steps typically include:

    Formation of the Isoquinoline Moiety: This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Dioxolo Ring: This step involves the cyclization of a dihydroxy compound with formaldehyde under acidic conditions.

    Final Coupling: The final step involves coupling the isoquinoline moiety with the isobenzofuranone structure, which can be achieved through various coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxyl groups or further oxidation to carbonyl compounds.

    Reduction: Reduction reactions can target the isoquinoline moiety, potentially converting it to a tetrahydroisoquinoline structure.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide in the presence of suitable electrophiles.

Major Products

    Oxidation: Hydroxylated or carbonyl derivatives.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

This compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and natural product analogs.

Biology

In biological research, this compound can be used to study enzyme interactions, receptor binding, and cellular uptake mechanisms due to its unique structure.

Medicine

Potential medicinal applications include its use as a lead compound for the development of new drugs targeting specific receptors or enzymes, particularly in the treatment of neurological disorders or cancer.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with specific receptors or enzymes, modulating their activity. The dioxolo ring and isoquinoline moiety are likely key structural features that contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Noscapine: A naturally occurring isoquinoline alkaloid with similar structural features.

    Papaverine: Another isoquinoline alkaloid with vasodilatory properties.

    Berberine: An isoquinoline alkaloid with antimicrobial and anti-inflammatory properties.

Uniqueness

What sets this compound apart is its combination of methoxy groups, dioxolo ring, and isoquinoline moiety, which together confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C22H23NO7

Molecular Weight

413.4 g/mol

IUPAC Name

6,7-dimethoxy-3-[(5R)-4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one

InChI

InChI=1S/C22H23NO7/c1-23-8-7-11-9-14-20(29-10-28-14)21(27-4)15(11)17(23)18-12-5-6-13(25-2)19(26-3)16(12)22(24)30-18/h5-6,9,17-18H,7-8,10H2,1-4H3/t17-,18?/m1/s1

InChI Key

AKNNEGZIBPJZJG-QNSVNVJESA-N

Isomeric SMILES

CN1CCC2=CC3=C(C(=C2[C@@H]1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3

SMILES

CN1CCC2=CC3=C(C(=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3

Canonical SMILES

CN1CCC2=CC3=C(C(=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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